N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide
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Overview
Description
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a sulfonamide group attached to a benzene ring substituted with methoxy and dimethyl groups, as well as two benzyl groups attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The benzyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of N,N-dibenzyl-4-hydroxy-2,3-dimethylbenzenesulfonamide.
Reduction: Formation of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenamine.
Substitution: Formation of various N,N-dialkyl or N,N-diaryl derivatives.
Scientific Research Applications
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the methoxy and dimethyl groups can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N,N-dibenzyl-4-methoxybenzenesulfonamide
- N,N-dibenzyl-2,3-dimethylbenzenesulfonamide
- N,N-dibenzyl-4-hydroxy-2,3-dimethylbenzenesulfonamide
Uniqueness
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other sulfonamide derivatives .
Properties
IUPAC Name |
N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO3S/c1-18-19(2)23(15-14-22(18)27-3)28(25,26)24(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFTXPXHZPBPOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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